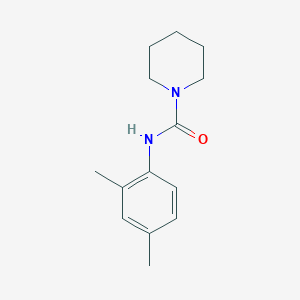

N-(2,4-dimethylphenyl)piperidine-1-carboxamide

Descripción

N-(2,4-Dimethylphenyl)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a 2,4-dimethylphenyl substituent on the carboxamide nitrogen.

Piperidine carboxamides are often investigated for their interactions with biological targets such as enzymes, receptors, or ion channels. For example, structurally related compounds have demonstrated activity as local anesthetics, bromodomain inhibitors, and matrix metalloproteinase (MMP) inhibitors .

Propiedades

Número CAS |

60465-35-2 |

|---|---|

Fórmula molecular |

C14H20N2O |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

N-(2,4-dimethylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-11-6-7-13(12(2)10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |

Clave InChI |

YPHOYXUZJKBVIA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)NC(=O)N2CCCCC2)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(2,4-dimetilfenil)piperidina-1-carboxamida generalmente implica la reacción de piperidina con isocianato de 2,4-dimetilfenil. La reacción se lleva a cabo en un solvente orgánico como tolueno o diclorometano bajo condiciones de reflujo. El producto luego se purifica mediante recristalización o cromatografía .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo. Este método permite un mejor control de las condiciones de reacción y produce productos de mayor pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación garantiza la calidad constante y reduce los costos de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(2,4-dimetilfenil)piperidina-1-carboxamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Nucleófilos como aminas o alcóxidos en presencia de una base.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados de piperidina o fenil sustituidos.

Aplicaciones Científicas De Investigación

N-(2,4-dimetilfenil)piperidina-1-carboxamida se utiliza en diversos campos de investigación científica, incluyendo:

Química: Como bloque de construcción para la síntesis de moléculas más complejas.

Biología: En el estudio de las interacciones enzimáticas y la unión de receptores.

Medicina: Como un posible compuesto líder para el desarrollo de nuevos productos farmacéuticos.

Industria: En la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de N-(2,4-dimetilfenil)piperidina-1-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of piperidine carboxamides are highly influenced by the substituents on the aryl group. Below is a comparison of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Piperidine Carboxamides

*Calculated based on molecular formula C₁₄H₂₀N₂O.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance membrane permeability compared to fluorinated analogs (e.g., 4-fluorophenyl) .

- Biological Activity: The target compound (IC50 ~30 µM for MMP inhibition) shows moderate activity compared to more potent analogs like C920-1611, which incorporates a sulfonylamino group .

Pharmacological and Toxicological Profiles

- Local Anesthetic Activity: Piperidine-1-carboxamide derivatives with methoxy or phenylamino substituents (e.g., compound 4m in ) showed promising local anesthetic activity with lower hepatotoxicity than lidocaine .

- Toxicity : The 2,4-dimethylphenyl group may reduce toxicity compared to halogenated analogs due to decreased electrophilicity .

Physicochemical Properties

- Solubility : Fluorinated analogs (e.g., N-(4-fluorophenyl)) exhibit higher aqueous solubility than the dimethylphenyl derivative due to polar fluorine atoms .

- Stability : The electron-donating methyl groups in the target compound may enhance stability against oxidative metabolism compared to electron-withdrawing substituents .

Actividad Biológica

N-(2,4-dimethylphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 232.32 g/mol

- Functional Groups : The compound features a piperidine ring substituted with a 2,4-dimethylphenyl group and a carboxamide functional group.

N-(2,4-dimethylphenyl)piperidine-1-carboxamide is believed to interact with various neurotransmitter receptors, which may underlie its pharmacological effects. Preliminary studies suggest that it could act as a modulator of sodium channels, similar to other piperidine derivatives that exhibit sodium channel blocking activity.

Target Receptors

- Sodium Channels : Inhibition of sodium currents in neurons, which affects neuronal signaling pathways.

- Neurotransmitter Receptors : Potential interactions with receptors involved in neurological disorders.

Analgesic and Anesthetic Properties

Research indicates that N-(2,4-dimethylphenyl)piperidine-1-carboxamide may exhibit local anesthetic properties by blocking sodium channels, leading to decreased neuronal excitability and pain sensation.

Anticancer Activity

Studies have shown that derivatives of piperidine compounds can possess anticancer properties. For instance, certain piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that N-(2,4-dimethylphenyl)piperidine-1-carboxamide may also have potential in cancer therapy .

| Activity | Effect | Reference |

|---|---|---|

| Analgesic | Sodium channel blockade leading to pain relief | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Pharmacokinetics

The pharmacokinetic profile of N-(2,4-dimethylphenyl)piperidine-1-carboxamide has not been extensively studied; however, it is expected to undergo hepatic metabolism and renal excretion based on the behavior of similar compounds. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential.

Case Studies and Research Findings

- Anticancer Research : A study reported that piperidine derivatives showed improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications to the piperidine structure can enhance anticancer activity .

- Neuropharmacology : Investigations into the interaction of piperidine derivatives with cholinesterase enzymes have indicated potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Sodium Channel Blockade : Similar compounds have been documented for their ability to block sodium channels effectively, which is crucial for their action as local anesthetics. This mechanism could be extrapolated to predict the behavior of N-(2,4-dimethylphenyl)piperidine-1-carboxamide in clinical settings.

Q & A

Q. How can metabolic stability and degradation pathways of this compound be characterized in vitro?

- Methodology : Incubate with liver microsomes (human/rat) at 37°C, and monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., N-demethylation or piperidine oxidation) using Q-TOF-MS. Compare with known pathways of structurally related compounds like Amitraz, which degrades to N-(2,4-dimethylphenyl)formamide via oxidative cleavage .

- Key Metrics : Half-life (t), intrinsic clearance (CL), and major Phase I metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.